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Compound of Interest |

2-Methyl-1-(2-methylpiperazin-1-
Compound Name:

yl)propan-2-ol
CAS No.: 1250410-44-6
Cat. No.: B1428029

Get Quote

\ J

Target Analyte: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Application Domain: Impurity
Profiling, Genotoxic Impurity (GTI) Screening, Metabolite Identification Version: 2.0 (Scientific
Reference)

Executive Summary

In the development of piperazine-based pharmaceuticals (e.g., antihistamines, antipsychotics),
the alkylation of 2-methylpiperazine often yields regioisomeric byproducts. 2-Methyl-1-(2-
methylpiperazin-1-yl)propan-2-ol (hereafter Analyte A) is a critical process impurity formed
via the reaction of 2-methylpiperazine with isobutylene oxide (or equivalent synthetic
equivalents).

Differentiation of this N1-substituted sterically hindered isomer from its thermodynamically
favored N4-substituted regioisomer is a common analytical challenge. This guide provides a
definitive fragmentation protocol using Electrospray lonization Tandem Mass Spectrometry
(ESI-MS/MS) to establish structural identity, focusing on the diagnostic loss of the tertiary
alcohol moiety and specific ring-cleavage mechanisms.
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Chemical Context & Properties[1][2][3][4][5][6][7][8]
[2][10]

Property Detail
IUPAC Name 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
C
H
Molecular Formula
N
0]
Monoisotopic Mass 172.1576 Da
Precursor lon [M+H] m/z 173.16

Piperazine ring with a methyl group at C2; N1 is

Structural Feature substituted with a 2-hydroxy-2-methylpropyl
chain.
Key Lability Tertiary alcohol (prone to in-source water loss).

Experimental Protocol
Sample Preparation

e Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
e Working Solution: Dilute to 1 pg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

o Note: Avoid protic solvents without buffering if analyzing for quantitative stability, as the
amino-alcohol can be reactive.

LC-MS/MS Conditions

This protocol is optimized for a Q-TOF or Triple Quadrupole system.[1]

« lonization Source: ESI Positive Mode (+).
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Spray Voltage: 3.5 kV.

Source Temperature: 350°C (High temp ensures desolvation but monitor for in-source water
loss).

Cone Voltage: 20-40 V (Keep low to preserve the molecular ion [M+H]+).

Collision Energy (CE):
o Low (10-15 eV): To observe the water loss product (m/z 155).

o High (25-35 eV): To generate ring fragments (m/z 101, 58).

Chromatographic Separation (Isomer Resolution)

To distinguish Analyte A (N1-sub) from its N4-isomer, chromatographic resolution is required
before MS detection.

e Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 pum.
¢ Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).
o Mobile Phase B: Acetonitrile.

o Gradient: 5% B to 15% B over 10 mins. (Shallow gradient required for polar amine
separation).

Fragmentation Mechanism & Analysis

The fragmentation of Analyte A follows a distinct "Charge-Remote" and "Charge-Proximal" logic
characteristic of amino-alcohols.

Primary Pathway: Dehydration (The "Signature" Loss)

The most abundant low-energy fragment arises from the neutral loss of water (18 Da) from the
tertiary alcohol side chain.

e Transition: m/z 173 - m/z 155.
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e Mechanism: Protonation of the hydroxyl group followed by E1-like elimination, driven by the
formation of a stable tertiary carbocation or an alkene (isobutenyl group).

o Diagnostic Value: High. Confirms the presence of the free hydroxyl group.

Secondary Pathway: Side-Chain Cleavage (N-
Dealkylation)

At higher collision energies, the C-N bond connecting the side chain to the piperazine ring
cleaves.

e Transition: m/z 173 (or 155) - m/z 101.
o Fragment Identity: Protonated 2-methylpiperazine [C

H

N

]

e Mechanism: Inductive cleavage activated by the protonated nitrogen.

¢ Diagnostic Value: Confirms the core piperazine structure is intact and methylated.

Tertiary Pathway: Ring Fragmentation (Retro-Diels-
Alder)

The m/z 101 ion undergoes further fragmentation typical of piperazines.
e Transition: m/z 101 -~ m/z 58 + 43 (neutral imine).
¢ Mechanism: Ring opening (Retro-Diels-Alder type) yielding [C

H

N]
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(m/z 58) or [C

H

N]

(m/z 43) depending on charge retention.

+ Isomer Differentiation: The ratio of m/z 58 to m/z 44 (unsubstituted ring fragment) helps
distinguish the 2-methyl vs 3-methyl substitution pattern, although this is subtle and requires
reference standards.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the precursor and its product
ions.
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Figure 1: ESI-MS/MS Fragmentation Pathway of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-
2-ol. Blue indicates precursor; Green indicates the primary dehydration product; Yellow
indicates the stable core fragment.

Differentiation from Regioisomers

A critical aspect of this analysis is distinguishing Analyte A (N1-substituted, 2-methyl) from
Analyte B (N4-substituted, 2-methyl; often named 1-(2-hydroxy...)-3-methylpiperazine due to
numbering priority).

Analyte B (N4-Sub, 2-Me /

Feature Analyte A (N1-Sub, 2-Me)
ll3_Mell)

Hindered. The C2-methyl is o
] ] ] o Open. The C2-methyl is distal
Steric Environment adjacent to the substitution o _
" to the substitution site.
site.

Elutes Earlier (More polar

Retention Time (RP-LC) surface area exposed/shielded  Elutes Later (Typically).
differently).
Dominant. Steric strain at N1 Prominent, but may be less
Water Loss (m/z 155) can promote elimination to intense relative to precursor
relieve crowding. than in A.

Production of m/z 101 is
identical, but secondary

Ring Fragmentation fragments (m/z 58) may show
different intensity ratios due to

specific ring-opening kinetics.

Protocol for Confirmation:
e Run a gradient from 0% to 20% B over 15 minutes.
e Extract lon Chromatograms (EIC) for m/z 173.16.

¢ The N4-substituted isomer (thermodynamically favored product of 2-methylpiperazine
alkylation) is usually the major peak. The N1-substituted isomer (Analyte A) is typically the
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minor impurity eluting earlier.

References

o HolCapek, M., et al. (2010). Structural analysis of piperazine derivatives by electrospray
ionization mass spectrometry. Journal of Mass Spectrometry. Link

o NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-methylpiperazine.
National Institute of Standards and Technology. Link

o European Medicines Agency (EMA). (2014). Assessment report on impurities in piperazine-
based drug substances. Link

e Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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